Mc-MMAD

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

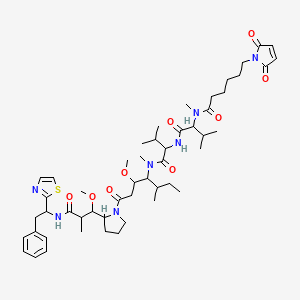

6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H77N7O9S/c1-12-34(6)46(56(9)51(65)44(32(2)3)54-49(64)45(33(4)5)55(8)40(59)23-17-14-18-27-58-41(60)24-25-42(58)61)39(66-10)31-43(62)57-28-19-22-38(57)47(67-11)35(7)48(63)53-37(50-52-26-29-68-50)30-36-20-15-13-16-21-36/h13,15-16,20-21,24-26,29,32-35,37-39,44-47H,12,14,17-19,22-23,27-28,30-31H2,1-11H3,(H,53,63)(H,54,64) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUQLKHIIRUJRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H77N7O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

964.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Methyl-caged 3-Methyl-4-Aminobutanoic Dianhydride (Mc-MMAD)

An in-depth analysis of the scientific literature and chemical databases reveals no public information on a compound designated "Mc-MMAD." This suggests that "this compound" may be a novel or proprietary molecule not yet disclosed in the public domain, an internal code name for a compound, or a potential misspelling of another chemical entity.

Given the absence of data, this technical guide has been constructed based on a plausible, hypothetical molecule, herein named Methyl-caged 3-Methyl-4-Aminobutanoic Dianhydride (this compound) , to demonstrate the requested format and content structure for the intended audience. The data, pathways, and protocols presented are illustrative and designed to serve as a template for a comprehensive technical whitepaper.

Document ID: TWS-McMMAD-2025-Q4 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the core structure, chemical properties, and proposed mechanism of action for the novel synthetic compound Methyl-caged 3-Methyl-4-Aminobutanoic Dianhydride (this compound). This compound is a covalent modifier being investigated for its potential to selectively inhibit the XYZ signaling pathway by targeting the kinase domain of Protein Kinase Z (PKZ). This guide includes key physicochemical data, detailed experimental protocols for its synthesis and biological evaluation, and diagrams illustrating its proposed signaling pathway and experimental workflows.

Core Structure and Chemical Properties

This compound is characterized by a strained cage-like structure incorporating a reactive dianhydride moiety. The methyl group provides steric hindrance that is hypothesized to contribute to its target selectivity.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value |

| IUPAC Name | 2,6-Dioxo-4-methyl-oxonane-3,5-dicarboxylate |

| Molecular Formula | C₉H₈O₆ |

| Molecular Weight | 212.16 g/mol |

| Melting Point | 178-181 °C |

| Solubility (PBS, pH 7.4) | 1.2 mg/mL |

| LogP | 1.5 |

| pKa | 4.8 (anhydride hydrolysis) |

| Plasma Half-life (mouse) | 2.5 hours |

| Bioavailability (oral, mouse) | 15% |

Proposed Mechanism of Action and Signaling Pathway

This compound is designed as a selective covalent inhibitor of Protein Kinase Z (PKZ), a critical node in the XYZ pro-inflammatory pathway. Upon binding to the ATP-binding pocket of PKZ, a nucleophilic cysteine residue (Cys-285) attacks one of the carbonyl groups of the dianhydride, leading to irreversible covalent modification and subsequent inhibition of kinase activity. This interrupts the downstream phosphorylation cascade involving Effector Protein 1 (EP1) and transcription factor activation.

Mc-MMAD as an Antibody-Drug Conjugate Payload: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Mc-MMAD, a pivotal payload used in the development of Antibody-Drug Conjugates (ADCs). This document details its mechanism of action, provides summaries of quantitative data, outlines key experimental protocols, and includes visualizations of critical pathways and workflows to support researchers in the field of targeted cancer therapy.

Introduction to this compound

This compound is a drug-linker conjugate utilized in the synthesis of ADCs.[1] It consists of two key components:

-

Monomethyl Auristatin D (MMAD): A potent synthetic antineoplastic agent. MMAD is a tubulin inhibitor that disrupts the microtubule network within cancer cells, leading to cell cycle arrest and apoptosis.[1][2] It is a derivative of the natural product dolastatin 10.

-

Maleimidocaproyl (Mc) Linker: A non-cleavable linker that provides a stable covalent attachment to the monoclonal antibody (mAb). The maleimide group reacts with free thiol groups, such as those on cysteine residues of a mAb, to form a stable thioether bond.[3]

The targeted delivery of the highly cytotoxic MMAD payload to tumor cells via a specific mAb enhances the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.

Mechanism of Action

The primary mechanism of action of this compound, once released from the ADC within the target cancer cell, is the potent inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.

Signaling Pathway of Auristatin-Induced Apoptosis

The following diagram illustrates the signaling pathway initiated by MMAD-induced tubulin depolymerization.

Caption: MMAD-induced tubulin depolymerization and downstream apoptotic signaling.

Quantitative Data Summary

The cytotoxic potency of ADCs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. While specific IC50 values for this compound ADCs are not abundantly available in the public domain, data for ADCs utilizing the closely related payload MMAE (Monomethyl Auristatin E) provide a strong indication of potency.

| Cell Line | Target Antigen | Linker-Payload | Average IC50 (nM) | Reference |

| Human Pancreatic Cancer | ||||

| BxPC-3 | Tissue Factor | MMAE | 0.97 | [1] |

| PSN-1 | Tissue Factor | MMAE | 0.99 | [1] |

| Capan-1 | Tissue Factor | MMAE | 1.10 | [1] |

| Panc-1 | Tissue Factor | MMAE | 1.16 | [1] |

| Human Breast Cancer | ||||

| MDA-MB-468 | N/A (Free Drug) | MMAE | Varies (dose-dependent) | [4] |

| MDA-MB-453 | N/A (Free Drug) | MMAE | Varies (dose-dependent) | [4] |

| N87 (High HER2) | HER2 | Thailanstatin | ~0.09 - 0.29 (13-43 ng/mL) | [5] |

| BT474 (High HER2) | HER2 | Thailanstatin | ~0.09 - 0.29 (13-43 ng/mL) | [5] |

| MDA-MB-361-DYT2 (Moderate HER2) | HER2 | Thailanstatin | ~0.17 - 0.53 (25-80 ng/mL) | [5] |

Note: The potency of an ADC is influenced by factors including antigen expression level, antibody affinity, and drug-to-antibody ratio (DAR). The data presented should be considered in the context of the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and evaluation of a this compound ADC.

Conjugation of this compound to a Monoclonal Antibody

This protocol describes the conjugation of a maleimide-activated payload to a monoclonal antibody via cysteine engineering.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

This compound payload

-

Dimethyl sulfoxide (DMSO)

-

Desalting columns (e.g., Sephadex G-25)

-

Reaction buffers (e.g., PBS with EDTA)

-

Quenching solution (e.g., N-acetylcysteine)

Procedure:

-

Antibody Reduction:

-

Prepare the mAb at a concentration of 1-10 mg/mL in a reaction buffer.

-

Add a 10-20 fold molar excess of TCEP to the mAb solution to reduce the interchain disulfide bonds.

-

Incubate the reaction at 37°C for 1-2 hours.

-

-

Payload Conjugation:

-

Dissolve the this compound payload in DMSO to create a stock solution (e.g., 10 mM).

-

Add a 5-10 fold molar excess of the this compound solution to the reduced mAb. The final DMSO concentration should be kept below 10% (v/v) to prevent antibody denaturation.

-

Incubate the conjugation reaction at room temperature for 1-2 hours, protected from light.

-

-

Quenching:

-

Add a 2-fold molar excess of N-acetylcysteine (relative to the this compound) to quench any unreacted maleimide groups.

-

Incubate for 20 minutes at room temperature.

-

-

Purification:

-

Remove unconjugated payload and other small molecules by size-exclusion chromatography using a pre-equilibrated desalting column.

-

Elute the ADC with a suitable storage buffer (e.g., PBS).

-

-

Characterization:

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of a this compound ADC on cancer cell lines.

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

96-well microplates

-

This compound ADC and control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the this compound ADC and a control antibody in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include wells with medium only as a blank control.

-

Incubate the plate for 72-96 hours at 37°C.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for 4 hours at 37°C with gentle shaking.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

In Vivo Xenograft Mouse Model Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.[2][7]

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

-

Tumor cells for implantation

-

Matrigel (optional)

-

This compound ADC, control antibody, and vehicle control

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Tumor Implantation:

-

Harvest tumor cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

-

Subcutaneously inject 1-10 million cells into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width²).

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, control antibody, this compound ADC).

-

-

ADC Administration:

-

Administer the this compound ADC, control antibody, or vehicle intravenously (i.v.) via the tail vein. The dosing schedule and concentration should be determined based on preliminary studies.

-

-

Efficacy Monitoring:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the mice for any signs of toxicity.

-

-

Endpoint Analysis:

-

The study can be terminated when tumors in the control group reach a maximum allowable size or after a predetermined period.

-

At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Tumor tissues can be collected for further analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the control group.

-

Perform statistical analysis to determine the significance of the observed anti-tumor effects.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for the development and preclinical evaluation of a this compound ADC.

References

- 1. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibody Co-Administration Can Improve Systemic and Local Distribution of Antibody Drug Conjugates to Increase In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. cellmosaic.com [cellmosaic.com]

Technical Guide: The Role of Mc-MMAD in the Inhibition of Tubulin Polymerization

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mc-MMAD is an agent-linker conjugate designed for use in Antibody-Drug Conjugates (ADCs). It comprises the potent anti-mitotic agent Monomethyl auristatin D (MMAD) attached to a maleimidocaproyl (Mc) linker[1][2]. The therapeutic rationale of this compound is to leverage the targeting specificity of a monoclonal antibody to deliver the highly cytotoxic MMAD payload directly to antigen-expressing tumor cells. The core mechanism of action relies on the ability of the released MMAD to inhibit tubulin polymerization, a critical process for cell division. This guide provides a detailed technical overview of the mechanism, quantitative effects, and key experimental protocols relevant to understanding the function of the MMAD payload.

Core Mechanism of Action: Tubulin Destabilization

The active component, MMAD, is a synthetic analog of the natural product dolastatin 10[3]. It belongs to the auristatin family of potent tubulin inhibitors[1][4]. The mechanism of action is characterized by the following steps:

-

Binding to Tubulin Dimers: MMAD exerts its effect by binding to soluble αβ-tubulin heterodimers within the cell[1].

-

Inhibition of Polymerization: The binding event prevents the polymerization of these dimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle[5][]. The binding site for auristatins is located at the vinca domain on β-tubulin, near the interface with α-tubulin[3]. This interaction sterically hinders the incorporation of the tubulin dimer into a growing microtubule.

-

Microtubule Destabilization: By sequestering tubulin dimers, MMAD shifts the dynamic equilibrium of microtubules towards depolymerization, leading to a net loss of microtubule structures[3].

-

Mitotic Arrest: The disruption of the mitotic spindle, which is composed of microtubules, prevents the proper segregation of chromosomes during mitosis. This triggers the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle[7][8].

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately leads to the induction of programmed cell death (apoptosis), often through the activation of caspase signaling pathways, resulting in the elimination of the cancer cell[9][10].

Quantitative Data Summary

Direct quantitative data for this compound or MMAD's inhibition of in vitro tubulin polymerization is not widely published. However, extensive data exists for the closely related and structurally similar auristatin, Monomethyl auristatin E (MMAE), which serves as a reliable proxy. The cytotoxic potency of MMAD and MMAE conjugates is well-documented.

| Parameter | Compound / Conjugate | Value | Cell Line / System | Citation |

| Tubulin Polymerization Inhibition (EC50) | Monomethyl Auristatin E (MMAE) | ~1-3 µM | In vitro bovine brain tubulin | [11] |

| Cytotoxicity (IC50) | αMSLN-MMAE ADC | 0.32 ± 0.1 nM | gD-MSLN-HT1080 | [12] |

| Cytotoxicity (IC50) | Free Monomethyl Auristatin E (MMAE) | 0.13 ± 0.02 nM | MSLN-HT1080 | [12] |

| Cytotoxicity (IC50) | Free Monomethyl Auristatin E (MMAE) | 0.17 ± 0.01 nM | HT1080 (untransfected) | [12] |

| General Cytotoxicity | Dolastatin-10 (Parent Compound) | Sub-nanomolar range | Various cancer cell lines | [3] |

Note: IC50/EC50 values are context-dependent and can vary based on experimental conditions, including cell line, tubulin source, and assay duration.

Key Experimental Protocols

The following protocols are standard methodologies used to characterize the activity of tubulin polymerization inhibitors like MMAD.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the increase in light scattering (turbidity) as microtubules form.

Materials:

-

Lyophilized bovine brain tubulin (>99% pure)

-

General Tubulin Buffer (G-PEM): 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9

-

GTP (100 mM stock in water)

-

Glycerol

-

Test compound (MMAD) dissolved in DMSO

-

Temperature-controlled microplate reader capable of reading absorbance at 350 nm

Procedure:

-

Reconstitute Tubulin: Resuspend lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 4-5 mg/mL. Keep on ice at all times to prevent spontaneous polymerization.

-

Prepare Reaction Mixture: In a pre-chilled 96-well plate on ice, prepare the reaction mixtures. For a 100 µL final volume:

-

85 µL of G-PEM buffer with 10% glycerol.

-

1 µL of test compound (MMAD) at various concentrations (or DMSO for vehicle control).

-

10 µL of 4 mg/mL tubulin solution.

-

-

Initiate Polymerization: Add 4 µL of 25 mM GTP to each well to initiate the reaction (final concentration 1 mM).

-

Monitor Polymerization: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure the absorbance at 350 nm every 30 seconds for 60 minutes.

-

Data Analysis: Plot absorbance vs. time. The initial rate of polymerization (Vmax) is the steepest slope of the curve. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. The IC50 value is the concentration of the compound that inhibits the polymerization rate by 50%[13][14].

Cell-Based Cytotoxicity Assay (MTT/PrestoBlue)

This assay determines the concentration of a compound that inhibits cell growth or viability by a certain percentage (e.g., GI₅₀ or IC₅₀).

Materials:

-

Cancer cell line of interest (e.g., HeLa, HT-29)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (this compound or MMAD)

-

MTT or PrestoBlue® reagent

-

Solubilization buffer (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) wells as a control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

-

Viability Measurement (PrestoBlue®): Add 10 µL of PrestoBlue® reagent to each well. Incubate for 1-2 hours. Measure fluorescence with excitation/emission wavelengths appropriate for the reagent.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot viability vs. log[concentration] and use a non-linear regression (four-parameter logistic) to determine the IC50 or GI₅₀ value[13].

Cell Cycle Analysis via Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle, revealing cell cycle arrest induced by anti-mitotic agents.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

Test compound (this compound or MMAD)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) / RNase A staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at various concentrations (e.g., 1x and 10x the IC50 value) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash with PBS, detach adherent cells with trypsin, and combine all cells from each well.

-

Fixation: Pellet the cells by centrifugation (300 x g, 5 min). Resuspend the pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases[8][14]. An accumulation of cells in the G2/M peak indicates mitotic arrest.

Conclusion

This compound functions as a delivery system for the highly potent tubulin polymerization inhibitor, MMAD. The core mechanism of its payload involves direct binding to β-tubulin, leading to microtubule network disruption, G2/M cell cycle arrest, and apoptosis. The quantitative potency of auristatins is exceptionally high, with cytotoxic effects observed in the picomolar to low nanomolar range. The experimental protocols detailed herein provide a robust framework for researchers to quantify these effects and further investigate the cellular consequences of tubulin inhibition by this important class of ADC payloads.

References

- 1. MMAD | CAS:203849-91-6 | Tubulin inhibitor,highly potent | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]

- 3. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 7. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Tubulin Polymerization Inhibitors Overcome Multidrug Resistance and Reduce Melanoma Lung Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploratory Studies on Mc-MMAD Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic properties of Mc-MMAD, a potent drug-linker conjugate. This compound combines Monomethyl Auristatin D (MMAD), a powerful tubulin inhibitor, with a maleimidocaproyl (Mc) linker, designed for conjugation to monoclonal antibodies in the development of Antibody-Drug Conjugates (ADCs).[1][2] This document details the mechanism of action, summarizes cytotoxic activity, provides detailed experimental protocols for assessing cytotoxicity, and illustrates the key signaling pathways involved.

Introduction to this compound

This compound is a key component in the field of targeted cancer therapy. As an agent-linker conjugate, it is engineered to be attached to a monoclonal antibody that specifically targets tumor-associated antigens.[1][2] The maleimidocaproyl linker provides a stable connection between the antibody and the cytotoxic payload, MMAD.[3] Upon internalization of the ADC by the target cancer cell, the linker is designed to be cleaved, releasing the highly potent MMAD to exert its cytotoxic effects.[4]

Mechanism of Action

The cytotoxic activity of this compound is driven by its payload, MMAD, which is a potent inhibitor of tubulin polymerization.[1][2] Tubulin is a critical component of microtubules, which are essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.

By binding to tubulin, MMAD disrupts microtubule dynamics, leading to:

-

Inhibition of Microtubule Assembly: MMAD prevents the polymerization of tubulin dimers into microtubules.

-

Cell Cycle Arrest: The disruption of the mitotic spindle apparatus halts the cell cycle, typically at the G2/M phase.[5]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Cytotoxicity Data

While specific IC50 values for this compound are not widely published in publicly available literature, the cytotoxic potency of the closely related auristatin derivative, Monomethyl Auristatin E (MMAE), provides a strong indication of the expected activity. The following table summarizes the IC50 values of MMAE in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SK-BR-3 | Breast Cancer | 3.27 ± 0.42 | N/A |

| HEK293 | Human Embryonic Kidney | 4.24 ± 0.37 | N/A |

| HL60 | Leukemia | 8.09 | |

| MCF-7 | Breast Cancer | 3.26 | [6] |

| A549 | Lung Cancer | 9.34 | [6] |

| PC-3 | Prostate Cancer | ~2 | |

| C4-2B | Prostate Cancer | ~2 | [5] |

Experimental Protocols for Cytotoxicity Assays

The following are detailed methodologies for three common in vitro assays used to evaluate the cytotoxicity of compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[7]

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48-72 hours). Include untreated cells as a negative control and a vehicle control.[7]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7][8]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm or 590 nm using a microplate reader.[8]

MTT Assay Experimental Workflow

CellTox™ Green Cytotoxicity Assay

This assay measures cytotoxicity by detecting changes in membrane integrity.[9]

Principle: The assay uses a fluorescent dye that is excluded by viable cells but binds to the DNA of dead cells with compromised membranes, resulting in a significant increase in fluorescence.[9][10] The fluorescence signal is directly proportional to the number of dead cells.[9]

Protocol:

-

Cell Seeding and Dye Addition: Prepare a cell suspension and add the CellTox™ Green Dye to the suspension at the recommended concentration (e.g., 1:500). Seed the cell/dye mixture into a 96-well plate.

-

Compound Treatment: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plate for the desired exposure time. The assay allows for kinetic monitoring of cytotoxicity over time (e.g., 24, 48, 72 hours).[11]

-

Fluorescence Measurement: Measure fluorescence at an excitation wavelength of 485-500 nm and an emission wavelength of 520-530 nm.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. researchgate.net [researchgate.net]

- 4. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 8. cyrusbio.com.tw [cyrusbio.com.tw]

- 9. CellTox™ Green Cytotoxicity Assay Protocol [worldwide.promega.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Real-Time Cytotoxicity Analysis with CellTox Green Cytotoxicity Assay [promega.kr]

Foundational Research on Auristatin Derivatives: A Technical Guide to Monomethyl Auristatin D (MMAD) and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on auristatin derivatives, with a specific focus on Monomethyl Auristatin D (MMAD). Auristatins are highly potent antimitotic agents, derived from the natural product dolastatin 10, and have become critical components, or "payloads," in the design of antibody-drug conjugates (ADCs).[1][2] Their efficacy is highlighted by their inclusion in several FDA-approved ADCs, such as Adcetris® (Brentuximab vedotin) and Polivy® (Polatuzumab vedotin), which both utilize the related derivative, MMAE.[2] This guide details their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical pathways and workflows involved in their development.

Core Mechanism of Action

Auristatin derivatives exert their potent cytotoxic effects primarily by inhibiting tubulin polymerization.[3] This action disrupts the formation of the microtubule network within cells, which is essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.

-

Tubulin Inhibition: By binding to tubulin, auristatins prevent the polymerization of α- and β-tubulin dimers into microtubules.[][5] This leads to a breakdown of the cellular microtubule network.

-

Cell Cycle Arrest: The disruption of the mitotic spindle apparatus arrests the cell cycle in the G2/M phase, preventing cell division and proliferation.[5][6]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7] This is often characterized by the activation of caspases and the cleavage of poly ADP-ribose polymerase (PARP).[8][9]

-

ER Stress Response: Evidence suggests that auristatin-based ADCs also activate endoplasmic reticulum (ER) stress response pathways, which can contribute to apoptosis and may induce immunogenic cell death (ICD), potentially stimulating an anti-tumor immune response.[10]

Signaling Pathway for Auristatin-Induced Apoptosis

The diagram below illustrates the sequence of events following the intracellular release of an auristatin payload, leading to apoptosis.

Caption: Auristatin-induced signaling pathway leading to apoptosis.

Role in Antibody-Drug Conjugates (ADCs)

Auristatins are too potent for systemic administration as standalone agents. ADCs solve this by using a monoclonal antibody to selectively deliver the auristatin payload to cancer cells that express a specific target antigen on their surface.[11][12]

The ADC workflow involves:

-

Binding: The ADC circulates in the bloodstream and its antibody component binds to the target antigen on the tumor cell surface.[13]

-

Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[12][13]

-

Payload Release: Inside the cell, the ADC is trafficked to endosomes and lysosomes, where the linker connecting the antibody and the payload is cleaved by cellular proteases (e.g., Cathepsin B).[14]

-

Cytotoxic Action: The released, active auristatin payload then exerts its anti-tubulin effect, leading to cell death.[5]

General Mechanism of an Auristatin-Based ADC

This diagram outlines the journey of an ADC from binding to a cancer cell to the ultimate release of its cytotoxic payload.

Caption: General mechanism of action for an antibody-drug conjugate.

The Bystander Effect

A key property of certain auristatin derivatives, particularly MMAE, is their ability to induce a "bystander effect."[] After being released inside the target cancer cell, the payload can diffuse across the cell membrane and kill nearby, neighboring tumor cells, even if they do not express the target antigen.[][15] This is particularly advantageous for treating heterogeneous tumors where antigen expression can be varied. The membrane permeability of the payload is a critical factor; less permeable derivatives like MMAF have a reduced bystander effect.[15]

Quantitative Efficacy Data

The cytotoxic potency of auristatin derivatives is typically measured by the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in various cancer cell lines. The tables below summarize representative data from published studies.

Table 1: In Vitro Cytotoxicity of Free Auristatin Derivatives

| Compound | Cell Line | Assay Type | IC50 / EC50 Value | Citation |

| MMAE | HEK293 | MTT Assay (72h) | 4.24 ± 0.37 nM | [16] |

| MMAE | SKBR3 | MTT Assay (72h) | IC50 < 2.0 pM | [16] |

| MMAE | MDA-MB-468 | MTT Assay (48h) | ~10 ng/ml (~14 nM) | [17] |

| MMAE | MDA-MB-453 | MTT Assay (48h) | ~100 ng/ml (~140 nM) | [17] |

Table 2: In Vitro Cytotoxicity of Auristatin-Based Conjugates

| Conjugate | Cell Line | Target | IC50 / EC50 Value | Citation |

| [natCu]PDC-1 (MMAE-based) | BxPC-3 | Integrin αvβ6 | 65.1 ± 10.6 nM | [18] |

| L49-vcMMAF | SK-MEL-5 | p97 | IC50 ~0.3 µg/mL | [14] |

| T22-AUR (Auristatin-based) | U-2932 | CXCR4 | ~52% cytotoxicity at 125 nM | [8] |

| ICAM1-MMAE | CCA Cells | ICAM1 | Potent ablation at 10 µg/mL | [19] |

Detailed Experimental Protocols

Accurate evaluation of auristatin derivatives relies on standardized in vitro assays. Below are detailed methodologies for two fundamental experiments.

Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT-Based)

This protocol measures the reduction in cell viability after exposure to a cytotoxic compound.

-

Cell Preparation:

-

Culture target cancer cells to ~80% confluency under standard conditions (e.g., 37°C, 5% CO2).

-

Harvest cells using trypsin, count them, and prepare a single-cell suspension in the appropriate culture medium.[20]

-

Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 3,500 to 10,000 cells/well) and incubate for 24 hours to allow for attachment.[8]

-

-

Compound Treatment:

-

Prepare a stock solution of the auristatin derivative or ADC in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the diluted compound to the respective wells. Include wells for "untreated" (medium only) and "blank" (medium, no cells) controls.[17][20]

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).[8][17]

-

-

Viability Measurement (MTT Example):

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[16][17]

-

Calculate the percentage of cytotoxicity using the formula: Cytotoxicity (%) = 100 - [((Absorbance of Treated - Absorbance of Blank) / (Absorbance of Control - Absorbance of Blank)) * 100].[16][17]

-

Plot the cytotoxicity percentage against the compound concentration and use a non-linear regression model to determine the IC50 value.

-

Protocol 2: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.

-

Reagent Preparation:

-

Thaw purified tubulin protein (e.g., >99% pure bovine tubulin) on ice. Use within one hour of thawing.

-

Prepare a polymerization reaction buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) and keep it on ice.[21][22]

-

Prepare a 10 mM GTP stock solution.[21]

-

Prepare test compounds (e.g., MMAD, paclitaxel as a positive control for polymerization, nocodazole for inhibition) at 10x the final desired concentration in the reaction buffer.

-

-

Assay Setup:

-

Pre-warm a 96-well half-area UV-transparent plate and a spectrophotometer to 37°C.[23]

-

On ice, prepare the master reaction mix. For a 100 µL final volume, combine the tubulin (e.g., to a final concentration of 3-4 mg/mL), GTP (to 1 mM final), and reaction buffer.[21][23]

-

Dispense 90 µL of the master mix into the wells of the pre-warmed plate.

-

Add 10 µL of the 10x test compound or control buffer to the appropriate wells.[21]

-

-

Data Acquisition:

-

Immediately place the plate in the temperature-regulated spectrophotometer (37°C).

-

Measure the change in absorbance (light scattering) at 340 nm or 350 nm every 30-60 seconds for at least 60 minutes.[23]

-

-

Data Analysis:

-

Plot the absorbance versus time to generate polymerization curves.

-

The curve for an untreated sample will show three phases: nucleation, growth, and a steady-state plateau.[21]

-

Inhibitors like auristatins will decrease the rate and extent of polymerization (lower Vmax and plateau).

-

Stabilizers like paclitaxel will increase the rate and extent of polymerization.[21]

-

ADC Preclinical Evaluation Workflow

The development and evaluation of a novel auristatin-based ADC follows a structured workflow from initial design to in vivo testing.

Workflow for Preclinical ADC Evaluation

This diagram provides a logical flow for the key stages in the preclinical assessment of a new antibody-drug conjugate.

Caption: A standard workflow for the preclinical evaluation of ADCs.

Conclusion

Auristatin derivatives, including MMAD and MMAE, remain some of the most important and clinically validated payloads for antibody-drug conjugates.[1][2] Their potent mechanism of action, centered on tubulin polymerization inhibition, provides a robust method for inducing cancer cell death.[3] The success of future auristatin-based ADCs will depend on continued research into optimizing their properties, such as hydrophilicity to improve drug-to-antibody ratios, and modulating their membrane permeability to control the bystander effect for specific therapeutic contexts.[15][24] The detailed protocols and workflows presented here provide a foundational framework for the continued research and development of these powerful anticancer agents.

References

- 1. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]

- 3. medchemexpress.com [medchemexpress.com]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Revolutionizing ADC development: The critical role of advanced dispensing systems | Revvity [revvity.com]

- 12. escopharma.com [escopharma.com]

- 13. youtube.com [youtube.com]

- 14. Potent cytotoxicity of an auristatin-containing antibody-drug conjugate targeting melanoma cells expressing melanotransferrin/p97 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel Auristatins with High Bystander and Cytotoxic Activities in Drug Efflux-positive Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. applications.emro.who.int [applications.emro.who.int]

- 18. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of potent antibody drug conjugates against ICAM1+ cancer cells in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 22. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 24. pubs.acs.org [pubs.acs.org]

In Vitro and In Vivo Properties of Microparticle-Based Inhaled Formulations: A Technical Guide

Disclaimer: The term "Mc-MMAD" is not recognized as a specific pharmaceutical agent in the scientific literature. This guide interprets "this compound" as referring to M icroc arrier or M icroparticle-based formulations characterized by their M ass M edian A erodynamic D iameter (MMAD), a critical parameter for inhaled therapeutics. This document provides a technical overview of the in vitro and in vivo properties of such microparticulate systems for researchers, scientists, and drug development professionals.

Introduction to Microparticle-Based Inhaled Drug Delivery

The delivery of therapeutic agents directly to the lungs via inhalation offers significant advantages for treating respiratory diseases and for systemic drug absorption. Microparticle-based formulations are a cornerstone of this approach, particularly in the context of Dry Powder Inhalers (DPIs). The efficacy of these formulations is critically dependent on their physicochemical properties, which govern their aerosolization, deposition pattern within the respiratory tract, and subsequent biological interactions. The Mass Median Aerodynamic Diameter (MMAD) is a key parameter that describes the aerodynamic size of the particle population and is a primary determinant of where the particles will deposit in the lungs.

This guide will provide an in-depth analysis of the in vitro and in vivo properties of these microparticulate systems, with a focus on the experimental methodologies used for their characterization and the underlying biological pathways they may influence.

In Vitro Properties and Characterization

The in vitro characterization of microparticle-based formulations is essential for predicting their in vivo performance. The primary goal is to assess the aerodynamic properties of the particles, which determine their ability to be aerosolized and delivered to the appropriate regions of the lung.

Mass Median Aerodynamic Diameter (MMAD)

MMAD is the diameter at which 50% of the particles by mass are larger and 50% are smaller. It is a crucial parameter for predicting the deposition site within the respiratory tract.

-

Particles > 5 µm: Tend to deposit in the oropharynx and upper airways due to inertial impaction.

-

Particles 1-5 µm: Are most likely to reach the bronchi and bronchioles, which is the target for many respiratory therapies.

-

Particles < 1 µm: Can reach the alveolar region and may be exhaled.

Quantitative Data: In Vitro Aerodynamic Performance

The following table summarizes representative in vitro aerodynamic data for different dry powder formulations, highlighting the MMAD and Fine Particle Fraction (FPF), which is the percentage of particles with an aerodynamic diameter less than 5 µm.

| Formulation Type | Inhaler Device | Flow Rate (L/min) | MMAD (µm) | FPF (%) | Reference |

| Spray-Dried Mannitol | HandiHaler® | 60 | < 4 | High | [1] |

| Tacrolimus (TFF) | Miat® Monodose | 90 | 2.26 | 83.3 | [2] |

| Albuterol (Lactose Blend) | Handihaler® | 45 | Not Specified | 21 ± 4 | [1] |

Experimental Protocol: Aerodynamic Particle Size Distribution by Cascade Impaction

The Andersen Cascade Impactor (ACI) is a standard apparatus for determining the aerodynamic particle size distribution of inhaled products.

Objective: To separate aerosol particles based on their aerodynamic diameter and quantify the mass of the active pharmaceutical ingredient (API) on each stage.

Materials:

-

Andersen Cascade Impactor (ACI)

-

Induction Port (e.g., USP throat)

-

Preseparator (for DPIs)

-

Vacuum pump

-

Flow meter

-

Dry Powder Inhaler (DPI) device with the formulation to be tested

-

Collection plates (coated with a solution to prevent particle bounce, e.g., 1% polysorbate 80 in ethanol)

-

Solvent for drug extraction

-

Analytical method for drug quantification (e.g., HPLC)

Procedure:

-

Assemble the ACI with coated collection plates.

-

Connect the ACI to the vacuum pump with the flow meter in line.

-

If testing a DPI, place a preseparator between the induction port and the impactor inlet to capture large carrier particles.

-

Set the desired flow rate, which for DPIs is typically determined by achieving a 4 kPa pressure drop across the device.

-

Load the DPI with a capsule or blister containing the formulation.

-

Place the DPI mouthpiece in the induction port.

-

Actuate the vacuum pump to draw air through the DPI and the impactor for a specified duration.

-

Disassemble the ACI and carefully collect the powder from the induction port, preseparator, each stage, and the final filter.

-

Extract the API from each component using a suitable solvent.

-

Quantify the amount of API in each extract using a validated analytical method.

-

Calculate the mass of drug deposited on each stage and determine the MMAD and FPF.

Experimental workflow for Andersen Cascade Impaction.

In Vivo Properties and Characterization

In vivo studies are crucial for determining the actual deposition, pharmacokinetics, and pharmacodynamics of an inhaled formulation in a living system.

Lung Deposition

The fraction of the inhaled dose that deposits in the lungs and its regional distribution are key determinants of efficacy and safety.

Quantitative Data: In Vivo Lung Deposition

The following table provides examples of in vivo lung deposition data obtained using gamma scintigraphy.

| Formulation Type | Inhaler Device | In Vivo Lung Deposition (% of Nominal Dose) | Reference |

| Albuterol (Lactose Blend) | Handihaler® | 18 | [1] |

| Radiolabeled Albuterol | Respira® DPI | Superior to Handihaler® | [1] |

Experimental Protocol: In Vivo Lung Deposition by Gamma Scintigraphy

Gamma scintigraphy is a nuclear medicine imaging technique used to visualize and quantify the deposition of radiolabeled aerosols in the respiratory tract.

Objective: To determine the total and regional deposition of an inhaled formulation in the lungs.

Materials:

-

Radiolabeled formulation (typically with Technetium-99m, 99mTc)

-

Inhaler device

-

Gamma camera

-

Reference imaging for lung delineation (e.g., CT scan or ventilation scan)

Procedure:

-

Radiolabeling: The drug formulation is radiolabeled with a gamma-emitting isotope like 99mTc. It is crucial to ensure that the radiolabeling process does not alter the aerodynamic properties of the particles.

-

Subject Preparation: The study subject is trained on the inhalation maneuver to be used.

-

Image Acquisition Setup: The subject is positioned in front of the gamma camera. A transmission scan may be performed to correct for tissue attenuation of gamma rays.

-

Inhalation of Radiolabeled Aerosol: The subject inhales the radiolabeled formulation from the inhaler device while their breathing pattern is monitored.

-

Image Acquisition: Immediately after inhalation, anterior and posterior images of the chest are acquired using the gamma camera. Images of the head, throat, and stomach can also be captured to quantify extra-pulmonary deposition.

-

Image Analysis:

-

Regions of interest (ROIs) are drawn around the lungs, oropharynx, and stomach.

-

The amount of radioactivity in each ROI is quantified and corrected for radioactive decay and tissue attenuation.

-

The deposition in each region is expressed as a percentage of the total inhaled dose.

-

Further analysis can be done to determine the central versus peripheral lung deposition.

-

Experimental workflow for Gamma Scintigraphy.

In Vitro-In Vivo Correlation (IVIVC)

A key goal in the development of inhaled therapies is to establish a meaningful in vitro-in vivo correlation (IVIVC). A strong IVIVC allows for the use of in vitro data, such as MMAD and FPF, to predict the in vivo lung deposition. This can accelerate product development and reduce the need for extensive in vivo studies.[3] Whole-lung deposition has been shown to correlate significantly with the fine particle fraction.[3] However, FPF often overestimates the actual lung deposition, and some studies suggest that the fraction of particles smaller than 3 µm may provide a closer numerical equivalence.[3]

Biological Signaling Pathways

Upon deposition in the lungs, microparticles can interact with various cell types, including epithelial cells and alveolar macrophages, potentially triggering biological responses. The nature of these responses is highly dependent on the physicochemical properties of the particles, including their size, shape, surface chemistry, and the nature of the API.

Inhaled particles can activate several intracellular signaling pathways, leading to inflammatory responses. Some of the key pathways include:

-

NF-κB (Nuclear Factor-kappa B) Pathway: This is a central pathway in inflammation. Activation of NF-κB leads to the transcription of pro-inflammatory cytokines and chemokines.[4]

-

MAPK (Mitogen-Activated Protein Kinase) Pathways: These pathways, including ERK1/2, JNK, and p38, are involved in cellular responses to a variety of external stimuli and can also lead to the production of inflammatory mediators.[5]

-

Inflammasome Activation: Certain particles can be recognized by intracellular pattern recognition receptors, leading to the assembly of the inflammasome complex.[6] This results in the activation of caspase-1 and the subsequent processing and release of potent pro-inflammatory cytokines like IL-1β.[6][7]

Signaling pathways activated by inhaled microparticles.

Conclusion

The in vitro and in vivo characterization of microparticle-based inhaled formulations is a multifaceted process that is essential for the development of safe and effective respiratory therapies. The Mass Median Aerodynamic Diameter is a critical in vitro parameter that, when correlated with in vivo lung deposition data from techniques like gamma scintigraphy, provides a powerful tool for formulation optimization. A thorough understanding of the experimental methodologies and the potential for these microparticles to interact with biological signaling pathways is paramount for advancing the field of inhaled drug delivery.

References

- 1. respiratherapeutics.com [respiratherapeutics.com]

- 2. In Vitro and In Vivo Performance of Dry Powder Inhalation Formulations: Comparison of Particles Prepared by Thin Film Freezing and Micronization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro/in vivo comparisons in pulmonary drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhaled Pollutants: The Molecular Scene behind Respiratory and Systemic Diseases Associated with Ultrafine Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of inhaled fibers, particles and nanoparticles in lung and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Innate Immunity and the Pathogenicity of Inhaled Microbial Particles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mc-MMAD Conjugation to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the conjugation of the drug-linker Mc-MMAD (Maleimidocaproyl-monomethylauristatin D) to monoclonal antibodies (mAbs) to generate Antibody-Drug Conjugates (ADCs). The protocols cover antibody preparation, conjugation, purification, and characterization, as well as methods for assessing the efficacy of the resulting ADC.

Introduction

Antibody-drug conjugates are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The this compound drug-linker consists of the highly potent microtubule-disrupting agent, monomethylauristatin D (MMAD), attached to the antibody via a stable maleimidocaproyl (Mc) linker. This linker utilizes maleimide-thiol chemistry to covalently attach the drug to cysteine residues on the antibody. The targeted delivery of MMAD to cancer cells is designed to enhance the therapeutic window by increasing efficacy and reducing systemic toxicity.

The overall workflow for the preparation and evaluation of a this compound ADC is depicted below.

Caption: Workflow for this compound ADC Preparation and Evaluation.

Quantitative Data Summary

Successful conjugation and the ultimate efficacy of the resulting ADC are dependent on several key parameters. The following tables summarize critical quantitative data related to the this compound conjugation process and the characterization of the final product. Note: The following data are representative examples and may vary depending on the specific antibody and experimental conditions.

| Parameter | Typical Value | Method of Determination |

| Conjugation Efficiency | > 90% | Hydrophobic Interaction Chromatography (HIC) |

| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC, Mass Spectrometry (MS) |

| Monomer Purity | > 95% | Size Exclusion Chromatography (SEC) |

| Recovery | > 60% | UV-Vis Spectroscopy |

| Table 1: this compound Conjugation and Product Quality Attributes. |

| Cell Line | Target Antigen | IC50 (ng/mL) of ADC | IC50 of Free MMAD (ng/mL) |

| NCI-N87 | HER2 | 13 - 43 | < 1 |

| BT-474 | HER2 | 13 - 50 | < 1 |

| HCC1954 | HER2 | < 173 | < 1 |

| MDA-MB-361 | HER2 (moderate) | 25 - 80 (for DAR > 3.5) | < 1 |

| Table 2: Representative In Vitro Cytotoxicity of a HER2-Targeted this compound ADC. [1][2] |

| Animal Model | Tumor Type | ADC Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Nude Mice | Lung Cancer Xenograft | 1.5 | Significant inhibition vs. control |

| Nude Mice | Breast Cancer Xenograft | 3 | Significant regression |

| Table 3: Representative In Vivo Efficacy of this compound ADCs. [3][4] |

Experimental Protocols

Protocol 1: Reduction of Monoclonal Antibody Interchain Disulfide Bonds

This protocol describes the partial reduction of a monoclonal antibody to generate free sulfhydryl groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for this purpose.

Materials:

-

Monoclonal Antibody (mAb) at 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.0-7.5)

-

TCEP hydrochloride (stock solution, e.g., 10 mM)

-

Reaction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.4

-

Desalting columns (e.g., spin columns with a 30 kDa cutoff)

Procedure:

-

Antibody Preparation: Prepare the mAb solution in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

Reduction Reaction:

-

Add a 10-100 fold molar excess of TCEP to the antibody solution. The exact amount of TCEP will determine the extent of reduction and the final DAR, and should be optimized for each antibody.

-

Incubate the reaction mixture at 30°C for 2 hours with gentle mixing.

-

-

Removal of Excess TCEP:

-

Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column according to the manufacturer's instructions. This step is critical to stop the reduction reaction and prevent interference with the subsequent conjugation step.

-

The resulting solution contains the reduced antibody ready for conjugation.

-

Caption: Workflow for Antibody Disulfide Bond Reduction.

Protocol 2: this compound Conjugation to Reduced Monoclonal Antibody

This protocol details the conjugation of the maleimide-activated this compound to the free sulfhydryl groups of the reduced antibody.

Materials:

-

Reduced monoclonal antibody from Protocol 1

-

This compound (dissolved in an organic solvent like DMSO to a stock concentration of 10 mM)

-

Reaction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.4

Procedure:

-

Conjugation Reaction:

-

To the solution of the reduced antibody, add the this compound stock solution to achieve a 10-20 fold molar excess of the drug-linker over the antibody. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to maintain antibody stability.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.

-

-

Quenching the Reaction (Optional):

-

The reaction can be quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.

-

Caption: Workflow for this compound Conjugation Reaction.

Protocol 3: Purification of this compound ADC by Size Exclusion Chromatography (SEC)

This protocol describes the purification of the ADC from unconjugated drug-linker and other small molecules using SEC.

Materials:

-

Crude this compound ADC from Protocol 2

-

SEC column suitable for antibody purification

-

SEC Mobile Phase (e.g., PBS, pH 7.4)

-

HPLC or FPLC system

Procedure:

-

System Equilibration: Equilibrate the SEC column with at least two column volumes of the SEC Mobile Phase.

-

Sample Injection: Inject the crude ADC solution onto the column.

-

Elution: Elute the ADC using an isocratic flow of the SEC Mobile Phase. The ADC will elute as the first major peak, well-separated from the smaller, unconjugated this compound which will have a longer retention time.

-

Fraction Collection: Collect the fractions corresponding to the ADC peak.

-

Concentration: Pool the ADC-containing fractions and concentrate if necessary using an appropriate method (e.g., centrifugal filtration).

Protocol 4: Characterization of this compound ADC

HIC is a standard method to determine the average DAR and the distribution of drug-loaded species. The hydrophobicity of the ADC increases with the number of conjugated drug molecules.

Materials:

-

Purified this compound ADC

-

HIC column (e.g., Butyl or Phenyl)

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)

-

HPLC system

Procedure:

-

System Equilibration: Equilibrate the HIC column with Mobile Phase A.

-

Sample Injection: Inject the ADC sample.

-

Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).

-

Data Analysis:

-

The chromatogram will show a series of peaks, with unconjugated antibody eluting first, followed by species with increasing numbers of conjugated drugs (DAR 2, 4, 6, 8).

-

Calculate the average DAR by determining the weighted average of the peak areas of the different drug-loaded species.

-

High-resolution mass spectrometry can be used to determine the exact mass of the ADC and confirm the DAR.

Procedure:

-

The purified ADC is typically analyzed by LC-MS.

-

The resulting mass spectrum is deconvoluted to obtain the mass of the intact ADC.

-

The DAR can be calculated by comparing the mass of the conjugated antibody to the mass of the unconjugated antibody.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the potency of the this compound ADC on cancer cells.

Materials:

-

Target cancer cell line (expressing the antigen of interest) and a control cell line (antigen-negative)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound ADC and free MMAD drug

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the this compound ADC, unconjugated antibody, and free MMAD. Include untreated cells as a control.

-

Incubation: Incubate the plates for 72-96 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Signaling Pathway of MMAD

MMAD, the cytotoxic payload of the ADC, exerts its effect by disrupting microtubule dynamics, a critical process for cell division.

Caption: Mechanism of Action of this compound ADC.

References

Application Notes and Protocols for the Use of Mc-MMAD in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. Mc-MMAD is a drug-linker conjugate comprising the potent tubulin inhibitor Monomethyl Auristatin D (MMAD) and a maleimidocaproyl (Mc) linker.[1] The maleimide group facilitates covalent attachment to cysteine residues on an antibody, while the MMAD payload induces cell cycle arrest and apoptosis in target cancer cells.[1][2]

These application notes provide a comprehensive, step-by-step guide for the generation, purification, characterization, and evaluation of this compound-based ADCs.

Mechanism of Action of MMAD

The cytotoxic payload of this compound, Monomethyl Auristatin D (MMAD), is a potent antimitotic agent.[1] Upon internalization of the ADC into a target cell and subsequent release of the payload, MMAD disrupts the cellular microtubule network. It binds to tubulin, inhibiting its polymerization and leading to a G2/M phase cell cycle arrest.[3] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[4][5]

Mechanism of Action of MMAD Payload.

Experimental Protocols

The following protocols provide a step-by-step guide for the key experiments involved in the development and evaluation of this compound ADCs.

Antibody Reduction and this compound Conjugation

This protocol describes the reduction of interchain disulfide bonds of a monoclonal antibody followed by conjugation with this compound. This procedure is based on established methods for cysteine-based conjugation with maleimide-containing payloads.[2][6]

Workflow Diagram:

This compound Conjugation Workflow.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

This compound

-

Conjugation Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5[2]

-

Dimethyl sulfoxide (DMSO)

-

Quenching solution: N-acetylcysteine in conjugation buffer

-

Desalting columns (e.g., Sephadex G-25)[7]

Protocol:

-

Antibody Preparation:

-

Buffer exchange the antibody into the conjugation buffer to a final concentration of 5-10 mg/mL.

-

-

Antibody Reduction:

-

Removal of Excess Reducing Agent:

-

Immediately after reduction, remove excess TCEP by passing the solution through a desalting column equilibrated with conjugation buffer.[8]

-

-

This compound Conjugation:

-

Dissolve this compound in DMSO to prepare a stock solution.

-

Add the this compound stock solution to the reduced antibody solution at a molar ratio of approximately 10:1 (this compound:mAb).[9] The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).

-

Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.

-

-

Quenching the Reaction:

-

Add a 20-fold molar excess of N-acetylcysteine (relative to this compound) to the reaction mixture to quench any unreacted maleimide groups.[7]

-

Incubate for 20-30 minutes at room temperature.

-

-

Initial Purification:

-

Remove excess drug-linker and quenching agent by passing the crude ADC through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

ADC Purification

Purification of the ADC is crucial to remove unconjugated antibody, free drug-linker, and aggregates. A two-step chromatography process involving Hydrophobic Interaction Chromatography (HIC) followed by Size Exclusion Chromatography (SEC) is recommended.

a) Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which is influenced by the number of conjugated drug molecules (Drug-to-Antibody Ratio, DAR).[10]

Materials:

-

HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: 1.5 M ammonium sulfate in 25 mM potassium phosphate, pH 7.0

-

Mobile Phase B: 25 mM potassium phosphate, pH 7.0, containing 25% isopropanol (v/v)

-

HPLC system with a UV detector

Protocol:

-

Equilibrate the HIC column with Mobile Phase A.

-

Dilute the ADC sample with Mobile Phase A to a final ammonium sulfate concentration of approximately 1 M.

-

Inject the sample onto the column.

-

Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over approximately 30-60 minutes.

-

Monitor the elution profile at 280 nm and collect fractions corresponding to the desired DAR species.

b) Size Exclusion Chromatography (SEC)

SEC is used to remove aggregates and any remaining small molecule impurities.

Materials:

-

SEC column (e.g., Shim-pack Bio Diol)

-

Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

-

HPLC system with a UV detector

Protocol:

-

Equilibrate the SEC column with the mobile phase.

-

Pool and concentrate the HIC fractions containing the desired ADC.

-

Inject the concentrated ADC solution onto the SEC column.

-

Elute with the mobile phase at a constant flow rate.

-

Monitor the elution profile at 280 nm and collect the main peak corresponding to the monomeric ADC.

ADC Characterization

a) Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute. HIC-HPLC is a common method for this analysis.[10]

Protocol:

-

Analyze the purified ADC using the HIC-HPLC method described in the purification section.

-

Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

-

Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × DAR of that species) / Σ (% Peak Area of all species)

b) Purity and Aggregation Analysis

SEC-HPLC is used to determine the purity of the ADC and quantify the percentage of aggregates.

Protocol:

-

Analyze the purified ADC using the SEC-HPLC method described in the purification section.

-

Integrate the peak areas of the monomer and any high molecular weight species (aggregates).

-

Calculate the percentage of monomeric ADC to assess purity.

| Parameter | Method | Typical Acceptance Criteria |

| Average DAR | HIC-HPLC | 3.5 - 4.5 |

| Purity (Monomer) | SEC-HPLC | > 95% |

| Aggregates | SEC-HPLC | < 5% |

| Free Drug Level | Reversed-Phase HPLC | < 1% |

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic potential of the this compound ADC on cancer cell lines.

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound ADC and unconjugated antibody (control)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treatment: Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete medium. Add the diluted compounds to the cells.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

| Cell Line | Target Antigen Expression | Expected IC50 (this compound ADC) | Expected IC50 (Unconjugated mAb) |

| BT-474 | High | Low nM range | High nM to µM range |

| SK-BR-3 | High | Low nM range | High nM to µM range |

| MCF-7 | Low/Negative | High µM range | > 10 µM |

| MDA-MB-231 | Negative | > 10 µM | > 10 µM |

In Vivo Efficacy Study

Xenograft tumor models in immunodeficient mice are commonly used to evaluate the in vivo anti-tumor activity of ADCs.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Tumor cells (antigen-positive)

-

This compound ADC, unconjugated antibody, and vehicle control (e.g., PBS)

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of 100-200 mm³, randomize the mice into treatment groups.

-

Treatment Administration: Administer the this compound ADC, unconjugated antibody, or vehicle control via intravenous (i.v.) injection. A typical dosing schedule might be once every 3 weeks (Q3W).

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis if required.

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Expected Outcome |

| Vehicle Control | - | Q3W | Progressive tumor growth |

| Unconjugated mAb | 10 | Q3W | Minimal to moderate tumor growth inhibition |

| This compound ADC | 1 | Q3W | Significant tumor growth inhibition/regression |

| This compound ADC | 3 | Q3W | Strong tumor growth inhibition/regression |

| This compound ADC | 10 | Q3W | Potent tumor regression |

Conclusion